molecular formula C13H10BrClN2O4 B6122006 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide

Cat. No. B6122006
M. Wt: 373.58 g/mol
InChI Key: VESWZZWPQVDJLU-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide, commonly known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA belongs to the class of hydrazides and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

BFA exerts its effects by inhibiting the function of ADP-ribosylation factors (ARFs), which are small GTPases that play a crucial role in the regulation of vesicular trafficking. BFA binds to the ARF exchange factor, resulting in the inhibition of ARF activation. This, in turn, leads to the disruption of the Golgi apparatus and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BFA has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on the Golgi apparatus and cancer cells, BFA has also been shown to inhibit the secretion of insulin from pancreatic beta cells. This makes it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BFA in lab experiments is its ability to selectively disrupt the Golgi apparatus without affecting other cellular organelles. This makes it an invaluable tool for studying the role of the Golgi apparatus in cellular processes. However, one of the limitations of using BFA is its potential cytotoxicity. BFA has been shown to induce apoptosis in a wide range of cell types, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on BFA. One potential area of research is the development of new cancer treatments based on the induction of apoptosis in cancer cells. Another potential area of research is the development of new tools for studying the Golgi apparatus and its role in cellular processes. Finally, there is also potential for the development of new treatments for diabetes based on the inhibition of insulin secretion from pancreatic beta cells.
Conclusion
In conclusion, BFA is a chemical compound that has been widely studied for its potential applications in scientific research. BFA has been shown to exhibit a wide range of biochemical and physiological effects, and has been used as a tool for studying the Golgi apparatus and cancer cells. While BFA has its advantages and limitations for lab experiments, there are a number of future directions for research on this compound that hold great promise for the development of new treatments and tools for scientific research.

Synthesis Methods

The synthesis of BFA involves the reaction of 2-bromo-4-chlorophenol with ethyl 2-furoate in the presence of potassium carbonate. The resulting product is then reacted with hydrazine hydrate to obtain BFA. The overall reaction scheme is shown below:

Scientific Research Applications

BFA has been extensively studied for its potential applications in scientific research. One of the most widely studied applications of BFA is its use as a tool to study the Golgi apparatus. The Golgi apparatus is a cellular organelle that plays a crucial role in the processing and sorting of proteins and lipids. BFA is known to disrupt the structure and function of the Golgi apparatus, making it an invaluable tool for studying its role in cellular processes.
In addition to its use in studying the Golgi apparatus, BFA has also been studied for its potential applications in cancer research. BFA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O4/c14-9-6-8(15)3-4-10(9)21-7-12(18)16-17-13(19)11-2-1-5-20-11/h1-6H,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESWZZWPQVDJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]furan-2-carbohydrazide

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